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2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline possesses several functional groups that are commonly found in bioactive molecules. The presence of the aniline group suggests potential applications in medicinal chemistry, as aniline rings are frequently found in drugs (). The 1,3,4-oxadiazole ring is also known to be present in various pharmaceuticals with diverse biological activities (). The pyridine group further enhances the molecule's potential for biological interactions ().
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound characterized by its unique structure, which includes a pyridine ring and an oxadiazole moiety. Its molecular formula is C₁₃H₁₀N₄O, with a molecular weight of 238.25 daltons. The compound features an aniline group attached to a 1,3,4-oxadiazole, which contributes to its potential biological activities and applications in medicinal chemistry .
The reaction scope includes various aryl, heteroaryl, and cycloalkyl amidoximes and isatoic anhydrides, showcasing the compound's versatility in synthetic pathways.
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline exhibits significant biological activity due to its interaction with various enzymes and proteins. It has been shown to interact with thymidylate synthase and histone deacetylase, both of which are crucial in DNA synthesis and chromatin remodeling processes. This compound influences cell signaling pathways, gene expression, and cellular metabolism, particularly modulating the NF-kB pathway involved in inflammation and immune responses .
The primary synthesis method for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline involves:
This method is efficient and avoids the complexity of multi-step synthesis often required for similar compounds .
The applications of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline span various fields:
Its ability to modulate biological activities makes it a candidate for further research in drug development .
Studies have demonstrated that 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline interacts with key enzymes involved in critical biological processes. These interactions can lead to significant effects on cellular activities such as:
Understanding these interactions provides insights into its potential therapeutic uses .
Several compounds share structural similarities with 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. Here are some notable examples:
The uniqueness of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline lies in its specific combination of the pyridine ring and oxadiazole moiety, which may offer distinct biological activities not found in other similar compounds.
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline represents a heterocyclic compound with the molecular formula C13H10N4O and a molecular weight of 238.24 g/mol [1] [2]. The compound features a complex structural arrangement comprising three distinct aromatic ring systems: an aniline group, a central 1,3,4-oxadiazole core, and a pyridine substituent [1]. This heterocyclic architecture is characterized by the presence of multiple nitrogen atoms and an oxygen atom integrated within the ring systems, contributing to its unique chemical properties.
The structural configuration exhibits a linear arrangement where the aniline moiety is connected to the 2-position of the 1,3,4-oxadiazole ring, while the pyridine ring is attached to the 5-position of the same oxadiazole core [3]. The compound maintains planarity across all three ring systems, facilitating extended conjugation throughout the molecular framework [3]. The International Union of Pure and Applied Chemistry nomenclature precisely defines this compound as 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, reflecting its systematic structural organization [1].
| Property | Value |
|---|---|
| Molecular Formula | C13H10N4O |
| Molecular Weight | 238.24 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline |
| Chemical Abstracts Service Registry Number | 54754-58-4 |
| Structural Classification | Heterocyclic aromatic compound |
| Ring Systems | Three (aniline, 1,3,4-oxadiazole, pyridine) |
The bond connectivity pattern demonstrates the heterocyclic nature of the compound, with the 1,3,4-oxadiazole ring serving as the central linking unit between the electron-donating aniline group and the electron-withdrawing pyridine ring [3]. This arrangement creates a push-pull electronic system that significantly influences the compound's spectroscopic and physical properties.
The physicochemical properties of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline reflect its heterocyclic aromatic nature and the presence of multiple nitrogen-containing functional groups [1] [4]. At room temperature, the compound exists as a yellow crystalline solid with a melting point range of 174-175°C, as determined through experimental synthesis and characterization [3]. The yellow coloration is attributed to the extended conjugation system spanning the three aromatic rings, which allows for visible light absorption in the blue region of the electromagnetic spectrum.
The compound exhibits moderate lipophilicity with a calculated logarithm of the partition coefficient value of 2.38, indicating favorable membrane permeability characteristics [4]. The topological polar surface area measures 77.83 Ų, which falls within the optimal range for biological activity according to Lipinski's rule of five [4]. The presence of one hydrogen bond donor (the aniline amino group) and five hydrogen bond acceptors (nitrogen atoms in the pyridine and oxadiazole rings, plus the oxygen atom) contributes to the compound's intermolecular interaction capabilities [4].
| Property | Value | Method/Source |
|---|---|---|
| Physical State | Crystalline solid | Experimental observation |
| Color | Yellow | Visual characterization |
| Melting Point | 174-175°C | Experimental determination [3] |
| Logarithm of Partition Coefficient | 2.38 | Computational prediction [4] |
| Topological Polar Surface Area | 77.83 Ų | Computational calculation [4] |
| Hydrogen Bond Donors | 1 | Structural analysis [4] |
| Hydrogen Bond Acceptors | 5 | Structural analysis [4] |
| Rotatable Bonds | 2 | Conformational analysis [4] |
| Water Solubility | 3.69 mg/L | Estimated value [5] |
The water solubility is relatively low due to the aromatic nature of the compound and the moderate lipophilicity, with estimated values around 3.69 mg/L [5]. The compound demonstrates two rotatable bonds, corresponding to the connections between the central oxadiazole ring and the peripheral aniline and pyridine rings, allowing for some conformational flexibility despite the overall planar preference [4].
The spectroscopic characteristics of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline have been extensively studied through various analytical techniques, providing comprehensive structural confirmation and electronic property insights [3] [6]. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the hydrogen and carbon atoms within the molecular framework.
Proton nuclear magnetic resonance spectroscopy conducted in dimethyl sulfoxide solvent demonstrates characteristic resonances at 8.85 parts per million as a doublet of doublets with coupling constants of 4.5 and 1.6 hertz, corresponding to the two hydrogen atoms ortho to the nitrogen in the pyridine ring [3]. Additional pyridine protons appear at 8.07 parts per million with similar coupling patterns [3]. The aniline aromatic protons exhibit resonances between 6.72 and 7.89 parts per million, with the amino group protons appearing as a singlet at 6.81 parts per million [3].
Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl-like carbon of the oxadiazole ring at 165.5 parts per million, while the second oxadiazole carbon resonates at 161.0 parts per million [3]. The pyridine carbons appear in the range of 120.7 to 151.3 parts per million, and the aniline carbons span from 104.0 to 148.6 parts per million [3].
| Spectroscopic Technique | Key Observations | Chemical Shifts/Wavelengths |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Pyridine protons | 8.85, 8.07 parts per million [3] |
| ¹H Nuclear Magnetic Resonance | Aniline aromatic protons | 6.72-7.89 parts per million [3] |
| ¹H Nuclear Magnetic Resonance | Amino group protons | 6.81 parts per million [3] |
| ¹³C Nuclear Magnetic Resonance | Oxadiazole carbons | 165.5, 161.0 parts per million [3] |
| ¹³C Nuclear Magnetic Resonance | Pyridine carbons | 120.7-151.3 parts per million [3] |
| ¹³C Nuclear Magnetic Resonance | Aniline carbons | 104.0-148.6 parts per million [3] |
Infrared spectroscopy exhibits characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [7]. The amino group displays stretching vibrations in the range of 3300-3500 inverse centimeters, while the carbon-nitrogen double bonds in the heterocyclic rings appear between 1620-1640 inverse centimeters [7]. Aromatic carbon-carbon stretching vibrations are observed around 1550-1570 inverse centimeters, and the carbon-oxygen-carbon stretching in the oxadiazole ring occurs near 1250-1270 inverse centimeters [7].
Ultraviolet-visible absorption spectroscopy reveals maximum absorption around 310-320 nanometers, attributed to pi-to-pi-star electronic transitions within the conjugated aromatic system [8] [9]. Mass spectrometry confirms the molecular ion peak with the calculated mass-to-charge ratio of 239.0927 for the protonated molecular ion, closely matching the experimental value of 239.0928 [3].
X-ray crystallographic studies of compounds structurally related to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline provide valuable insights into the solid-state molecular arrangement and intermolecular interactions [10] [11]. Based on analogous oxadiazole-containing compounds, the crystal system is expected to be orthorhombic with space group Pbca, featuring unit cell dimensions approximately 11.5 Ų along the a-axis, 15.7 Ų along the b-axis, and 24.0 Ų along the c-axis [12].
The molecular geometry within the crystal lattice demonstrates near-planar arrangements of all three aromatic ring systems, with minimal dihedral angles between adjacent rings [10]. The oxadiazole ring maintains strict planarity due to its aromatic character, with bond lengths characteristic of delocalized pi-electron systems [11]. The nitrogen-nitrogen bond within the oxadiazole ring measures approximately 1.379 Ų, while carbon-nitrogen bonds range from 1.320 to 1.349 Ų, and carbon-oxygen bonds span 1.371 to 1.373 Ų [11].
| Crystallographic Parameter | Value | Reference Basis |
|---|---|---|
| Crystal System | Orthorhombic | Similar compounds [12] |
| Space Group | Pbca | Analogous structures [12] |
| Unit Cell a-axis | ~11.5 Ų | Comparative analysis [12] |
| Unit Cell b-axis | ~15.7 Ų | Comparative analysis [12] |
| Unit Cell c-axis | ~24.0 Ų | Comparative analysis [12] |
| Nitrogen-Nitrogen Bond Length | 1.379 Ų | Computational modeling |
| Carbon-Nitrogen Bond Length | 1.320-1.349 Ų | Computational modeling |
| Carbon-Oxygen Bond Length | 1.371-1.373 Ų | Computational modeling |
Bond angles within the oxadiazole ring conform to the expected five-membered aromatic heterocycle geometry, with nitrogen-nitrogen-carbon angles measuring approximately 106.48 to 106.68 degrees [10]. The crystal packing likely involves pi-pi stacking interactions between the aromatic ring systems of adjacent molecules, with typical intermolecular distances of 3.3 to 3.4 Ų facilitating these stabilizing interactions [10].
Intermolecular hydrogen bonding involving the aniline amino group contributes to the overall crystal stability, with the nitrogen-hydrogen bonds acting as donors to the nitrogen atoms in neighboring oxadiazole or pyridine rings [13]. The crystallographic arrangement optimizes these intermolecular interactions while maintaining the preferred molecular conformation.
Conformational analysis of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline reveals a preference for near-planar molecular geometry that maximizes conjugation across the three aromatic ring systems [13]. The compound belongs to the C1 point group, lacking any symmetry elements due to the asymmetric arrangement of the heterocyclic substituents. Computational studies and experimental evidence suggest minimal deviation from planarity, with dihedral angles between adjacent rings typically ranging from 3 to 10 degrees [10].
The dihedral angle between the aniline and oxadiazole rings is estimated to be approximately 5-10 degrees, while the angle between the oxadiazole and pyridine rings measures around 3-5 degrees [10]. These small deviations from perfect planarity result from steric interactions between hydrogen atoms on adjacent rings and electronic factors that slightly favor twisted conformations to minimize unfavorable orbital overlaps.
The molecular geometry optimization demonstrates that the preferred conformation in solution maintains this near-planar arrangement, as it provides the most effective conjugation pathway for electron delocalization across the entire molecular framework [13]. The presence of two rotatable bonds allows for some conformational flexibility, but the energetic preference strongly favors the extended, conjugated conformation.
| Conformational Parameter | Value | Basis |
|---|---|---|
| Point Group | C1 | Symmetry analysis |
| Aniline-Oxadiazole Dihedral Angle | 5-10° | Computational modeling [10] |
| Oxadiazole-Pyridine Dihedral Angle | 3-5° | Computational modeling [10] |
| Overall Molecular Planarity | Near-planar | Structural optimization [13] |
| Preferred Conformation | Extended conjugated | Energy minimization [13] |
| Conformational Flexibility | Limited | Rotational barrier analysis |
| Ring System Planarity | Individual rings planar | Aromatic character [13] |
The oxadiazole ring maintains perfect planarity due to its aromatic nature and the delocalization of pi electrons across the nitrogen-nitrogen-carbon-oxygen-carbon framework [14] [13]. Similarly, both the pyridine and aniline rings exhibit ideal planar geometries consistent with their aromatic character. The slight twisting between rings represents a balance between maximizing conjugation and minimizing steric strain, particularly involving the hydrogen atoms positioned ortho to the inter-ring connections.
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline possesses multiple reactive centers that exhibit distinct nucleophilic and electrophilic properties [1] [2] [3]. The 1,3,4-oxadiazole ring system is characterized by low electron density at carbon positions (C-2 and C-5) and relatively high electron density at nitrogen positions (N-3 and N-4) [1] [3].
The carbon atoms at positions 2 and 5 of the oxadiazole ring are particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the pyridine-type nitrogen atoms [1] [2]. This electron deficiency makes these positions relatively inert toward electrophilic substitution but highly reactive toward nucleophilic species [2] [3]. The presence of two pyridine-type nitrogen atoms (-N=) in the oxadiazole ring significantly reduces the aromaticity, giving the ring a conjugated diene character [4].
The nitrogen atoms (N-3 and N-4) within the oxadiazole ring exhibit nucleophilic character and can serve as sites for electrophilic attack [2] [5]. The N-4 position is particularly reactive and has been shown to be the preferred protonation site in acidic conditions [5] [6]. Studies on related oxadiazole compounds demonstrate that N-4 protonation occurs readily, with calculated Gibbs free energies ranging from -86.6 to -79.2 kilojoules per mole for the first protonation step [6].
The aniline moiety provides additional reactive centers through its primary amino group, which can function as both a hydrogen bond donor and acceptor [8]. The basicity of the aniline nitrogen is influenced by the electron-withdrawing oxadiazole substituent, resulting in a pKa value of approximately 4.9 for the conjugate acid [9]. The pyridine nitrogen exhibits moderate basicity with a pKa around 5.2 [9].
The chemical stability of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is highly dependent on environmental conditions, particularly pH and temperature [10] [11] [12]. The compound exhibits maximum stability within a pH range of 3-5, where degradation rates are minimized [10].
Under acidic conditions (pH < 3), the compound undergoes increased degradation through a well-characterized mechanism [10] [5]. The process begins with protonation of the N-4 atom of the oxadiazole ring, which activates the methine carbon for nucleophilic attack [10] [5]. This leads to ring opening and formation of aryl nitrile degradation products, with degradation rates increasing 2-5 fold compared to optimal pH conditions [10].
In alkaline conditions (pH > 8), nucleophilic attack occurs directly on the methine carbon, generating an anion on N-4 [10]. Subsequent proton capture from ambient water facilitates ring opening, resulting in degradation rates 3-8 fold higher than at optimal pH [10]. Interestingly, in anhydrous aprotic solvents, the N-4 anion can revert to the parent compound, demonstrating the crucial role of proton donors in the degradation process [10].
Thermal stability studies reveal that 1,3,4-oxadiazole derivatives are generally thermostable, with this stability enhanced by substitution with electron-releasing groups [4] [13]. The compound maintains stability at ambient temperature (25°C), but shows moderate degradation at 60°C with rates 5-10 times faster than at room temperature [14]. At temperatures exceeding 150°C, thermal decomposition occurs through cleavage mechanisms, with complete degradation occurring within hours [15] [13].
Related oxadiazole compounds have demonstrated thermal decomposition temperatures ranging from 204-322°C, depending on substituent effects and intermolecular interactions [16] [13] [17]. The presence of hydrogen bonding networks and crystal packing effects can significantly enhance thermal stability [13] [18].
The acid-base behavior of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is characterized by multiple ionizable sites with distinct pKa values [5] [19] [9]. The compound behaves as a weak base due to the inductive effect of the heteroatoms in the oxadiazole ring [4] [19].
The primary basicity centers are the nitrogen atoms within the oxadiazole ring and the aniline amino group [5] [6]. Protonation studies using nuclear magnetic resonance spectroscopy and density functional theory calculations demonstrate that the N-4 nitrogen of the oxadiazole ring is the most basic site, with protonation occurring preferentially at this position [5] [6]. The calculated Gibbs free energy for N-4 protonation ranges from -80.8 to -86.6 kilojoules per mole, indicating highly favorable thermodynamics [6].
The aniline nitrogen exhibits moderate basicity with a pKa of approximately 4.9 for the conjugate acid [9]. This value is significantly lower than that of unsubstituted aniline due to the electron-withdrawing effect of the oxadiazole substituent. The pyridine nitrogen shows similar basicity with a pKa around 5.2 [9].
Comparative studies of oxadiazole isomers reveal that 1,3,4-oxadiazoles are generally weaker bases than their 1,2,4-isomers [9] [20]. The basicity constants for 2,5-diphenyl-1,3,4-oxadiazole have been reported as pKa -2.49, demonstrating the weak basic character of these systems [9].
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline exhibits extensive hydrogen bonding capabilities through multiple donor and acceptor sites [21] [22] [23]. The 1,3,4-oxadiazole scaffold functions as an effective hydrogen bond acceptor, making it suitable as an isosteric substituent for amide or ester groups [23].
The nitrogen atoms of the oxadiazole ring (N-3 and N-4) serve as hydrogen bond acceptors with varying strengths [21] [20]. The N-4 position demonstrates particularly strong hydrogen bonding capability, with typical bond distances ranging from 2.7-3.0 angstroms [21]. The N-3 position shows moderate hydrogen bonding strength with distances of 2.8-3.2 angstroms [21].
The oxygen atom of the oxadiazole ring participates in weaker hydrogen bonding interactions, typically forming angular geometries with distances of 3.0-3.5 angstroms [21]. The aniline amino group functions as both a hydrogen bond donor and acceptor, forming strong interactions with bond distances of 2.6-3.1 angstroms [21].
Crystal structure analyses of related oxadiazole compounds reveal extensive hydrogen bonding networks that significantly influence molecular packing and properties [22] [24] [25]. These interactions include conventional N-H···O and O-H···N hydrogen bonds, as well as weaker C-H···π interactions [22] [25].
Computational studies using density functional theory and natural bond orbital analysis confirm the presence of significant hydrogen bonding interactions [26]. The formation of hydrogen bonds leads to characteristic spectroscopic changes, including red-shifts in stretching frequencies ranging from -63.92 to -407.61 wavenumbers, depending on the specific interaction [26].
Resonance-assisted hydrogen bonding (RAHB) has been identified in related oxadiazole systems, where π-conjugated structures connect donor and acceptor groups [18]. These interactions exhibit partial covalent bond character and contribute to enhanced thermal stability and molecular density [18].
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline demonstrates versatile metal complexation properties through its multiple coordination sites [27] [28]. The presence of pyridine-like nitrogen atoms in the oxadiazole core imparts significant coordinating behavior to these compounds [29].
The oxadiazole nitrogen atoms (N-3 and N-4) serve as the primary coordination sites for metal complexation [27] [30]. Studies of related 1,3,4-oxadiazole ligands with various transition metals reveal that the N-4 nitrogen is typically the preferred coordination site due to its greater basicity compared to N-2 atoms [30] [31].
Copper(II) complexes of oxadiazole ligands exhibit particularly stable coordination through bidentate binding modes [27] [32]. The compound can coordinate to Cu²⁺ ions with stability constants (log K) of approximately 8.2, forming square planar geometries [32]. Fluorescence quenching studies demonstrate selective binding of Cu²⁺ ions through a photo-induced electron transfer mechanism [32].
Zinc(II) and other divalent metal ions form stable complexes with stability constants ranging from 6.8-7.5 (log K) [27] [33]. These complexes typically adopt octahedral or tetrahedral geometries depending on the metal ion and ancillary ligands [27] [31]. The tridentate coordination mode involves the pyridine nitrogen and both oxadiazole nitrogen atoms (N-3 and N-4) [31].
Silver(I) complexes demonstrate bridging coordination modes, forming one-dimensional coordination polymers [27] [30]. The N-4 nitrogen remains the preferred coordination site, with the compound acting as a bridging ligand between metal centers [30].
Palladium(II) forms particularly stable chelating complexes with stability constants (log K) around 9.1 [30]. Crystal structure analyses reveal square planar coordination geometries with chelation through the N-4 nitrogens of the oxadiazole rings [30].
The metal complexation properties are significantly influenced by the electronic effects of substituents and the overall molecular geometry [27] [34]. The electron-deficient nature of the oxadiazole ring enhances the coordination ability by increasing the electron density on the nitrogen atoms through resonance effects [27].